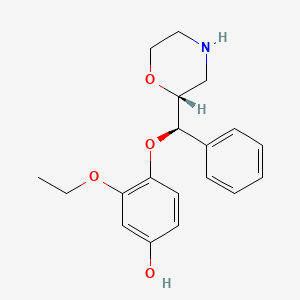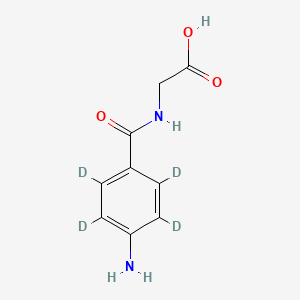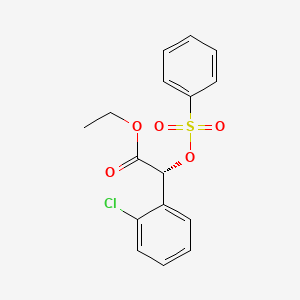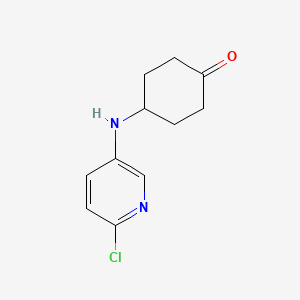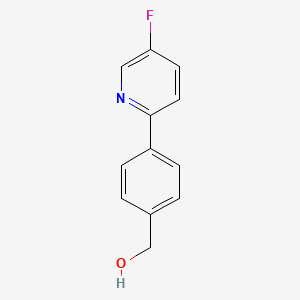
(4-(5-Fluoropyridin-2-yl)phenyl)methanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Fluorophenyl Compounds
The synthesis and spectral properties of fluorescent compounds, such as 5,5'-di(4-pyridyl)-2,2'-bithienyl, involve fluorophenyl components similar to (4-(5-Fluoropyridin-2-yl)phenyl)methanol. These processes often use methods like dipolar cycloaddition reactions, as seen in the development of P2X7 antagonist clinical candidates (Nakajima et al., 1990).
Fluorescent Compound Synthesis
The creation of novel fluorescent compounds often involves complex reactions and the analysis of their spectral properties. For example, the study of 5,5'-di(4-pyridyl)-2,2'-bithienyl shows the relevance of such compounds in fluorescence applications (Nakajima et al., 1990).
Structural and Theoretical Studies
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are studied for their molecular structures using techniques like density functional theory (DFT), offering insights into the physical and chemical properties of fluorophenyl compounds (Huang et al., 2021).
Applications in Medical Research
Antitubercular Activity
Compounds related to this compound have shown potential in medical applications, such as in the synthesis and optimization of antitubercular activities in series of 4-(aryloxy)phenyl cyclopropyl methanols (Bisht et al., 2010).
Alzheimer's Disease Treatment
An efficient method for synthesizing BACE1 inhibitors, relevant for Alzheimer's Disease treatment, involves the use of fluorophenyl components. These methods demonstrate the potential therapeutic applications of compounds like this compound (Zhou et al., 2009).
Anticonvulsant Agents
Research into (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives, a category including fluorophenyl compounds, has led to discoveries in sodium channel blocking and anticonvulsant agents, showcasing the pharmacological potential of these compounds (Malik et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of (4-(5-Fluoropyridin-2-yl)phenyl)methanol are currently unknown. The compound is a derivative of fluoropyridines, which have been studied for their potential biological applications . .
Mode of Action
Without specific knowledge of the compound’s primary targets, it is challenging to describe its exact mode of action. Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring
Biochemical Pathways
Fluoropyridines have been synthesized for various biological applications, including potential imaging agents , suggesting that they may interact with multiple biochemical pathways.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and oxygen levels may affect its stability.
Propiedades
IUPAC Name |
[4-(5-fluoropyridin-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGKDWMOCMEZKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

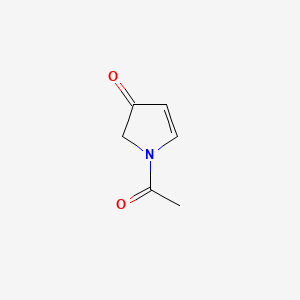

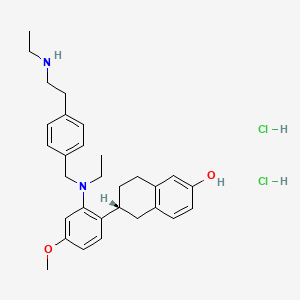
![5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol](/img/structure/B568707.png)
![2-(Methylamino)benzo[d]thiazol-4-ol](/img/structure/B568708.png)



